molecular formula C9H6BrF3 B13120661 (E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene

(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene

Katalognummer: B13120661
Molekulargewicht: 251.04 g/mol
InChI-Schlüssel: YQTYFHPKPZELFI-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, fluorine, and a prop-1-en-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substitution pattern.

    Fluorination: The fluorine atoms are introduced using fluorinating agents like Selectfluor or elemental fluorine under controlled conditions.

    Alkylation: The prop-1-en-1-yl group is introduced via a Friedel-Crafts alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are essential for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

    Addition Reactions: The prop-1-en-1-yl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of hydro derivatives or fully reduced aromatic compounds.

Wissenschaftliche Forschungsanwendungen

(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of (E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-1-Bromo-2,4,5-trifluorobenzene: Lacks the prop-1-en-1-yl group, making it less versatile in certain reactions.

    (E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-yn-1-yl)benzene: Contains an alkyne group instead of an alkene, leading to different reactivity.

    (E)-1-Bromo-2,4,5-trifluoro-3-(methyl)benzene: Has a methyl group instead of the prop-1-en-1-yl group, affecting its chemical properties.

Uniqueness

(E)-1-Bromo-2,4,5-trifluoro-3-(prop-1-en-1-yl)benzene is unique due to the combination of bromine, fluorine, and the prop-1-en-1-yl group on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H6BrF3

Molekulargewicht

251.04 g/mol

IUPAC-Name

1-bromo-2,4,5-trifluoro-3-[(E)-prop-1-enyl]benzene

InChI

InChI=1S/C9H6BrF3/c1-2-3-5-8(12)6(10)4-7(11)9(5)13/h2-4H,1H3/b3-2+

InChI-Schlüssel

YQTYFHPKPZELFI-NSCUHMNNSA-N

Isomerische SMILES

C/C=C/C1=C(C(=CC(=C1F)Br)F)F

Kanonische SMILES

CC=CC1=C(C(=CC(=C1F)Br)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.